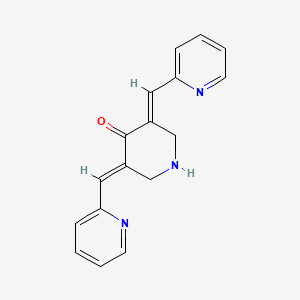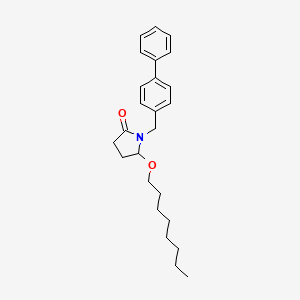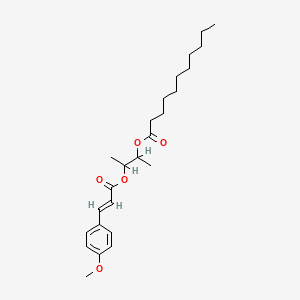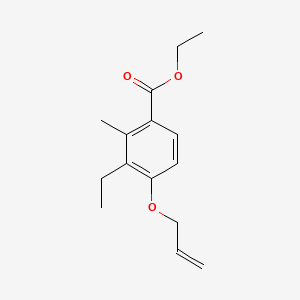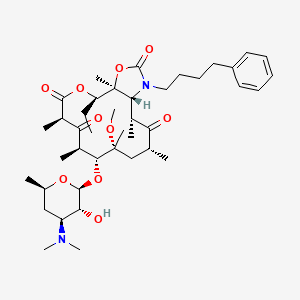
3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” is a synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound is designed to enhance the pharmacological properties of erythromycin, such as its stability, bioavailability, and spectrum of activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” typically involves multiple steps:
Starting Material: Erythromycin A is used as the starting material.
De-mycarosylation: Removal of the mycarose sugar moiety.
Desoxylation: Removal of the hydroxyl group at the 11th position.
Methylation: Introduction of a methyl group at the 6th position.
Oxidation: Conversion of the hydroxyl group at the 3rd position to a keto group.
Amination: Introduction of the 4-phenylbutylamino group at the 11th position.
Cyclization: Formation of the 11-N,12-O-cyclic carbamate ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group.
Reduction: Reduction reactions can target the keto group, converting it back to a hydroxyl group.
Substitution: The phenylbutylamino group can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amines, under acidic or basic conditions.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other macrolide derivatives.
Study of Reaction Mechanisms: Helps in understanding the reaction mechanisms of macrolides.
Biology
Antibiotic Research: Investigated for its antibacterial properties against various pathogens.
Enzyme Inhibition: Studied for its potential to inhibit bacterial ribosomal enzymes.
Medicine
Antibiotic Development: Potential use in developing new antibiotics with improved efficacy.
Drug Delivery: Explored for its ability to enhance drug delivery and bioavailability.
Industry
Pharmaceutical Manufacturing: Used in the production of advanced pharmaceutical compounds.
Biotechnology: Applied in biotechnological processes for producing antibiotics.
Mecanismo De Acción
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptide chain elongation.
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin A: The parent compound, widely used as an antibiotic.
Clarithromycin: A derivative with improved acid stability.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
“3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” is unique due to its specific structural modifications, which enhance its pharmacological properties compared to other macrolides.
Propiedades
Número CAS |
143353-30-4 |
|---|---|
Fórmula molecular |
C41H64N2O10 |
Peso molecular |
745.0 g/mol |
Nombre IUPAC |
(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-(4-phenylbutyl)-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C41H64N2O10/c1-12-31-41(8)35(43(39(48)53-41)21-17-16-20-29-18-14-13-15-19-29)26(4)32(44)24(2)23-40(7,49-11)36(27(5)33(45)28(6)37(47)51-31)52-38-34(46)30(42(9)10)22-25(3)50-38/h13-15,18-19,24-28,30-31,34-36,38,46H,12,16-17,20-23H2,1-11H3/t24-,25-,26+,27+,28-,30+,31-,34-,35-,36-,38+,40-,41-/m1/s1 |
Clave InChI |
YIMWWHWSVDTOIN-IEOJAWRJSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCC4=CC=CC=C4)C |
SMILES canónico |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







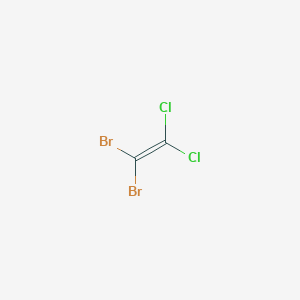

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
